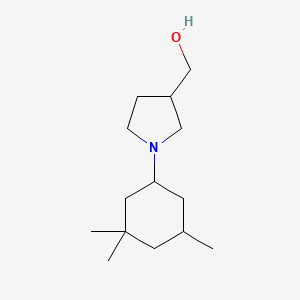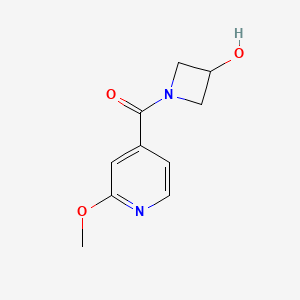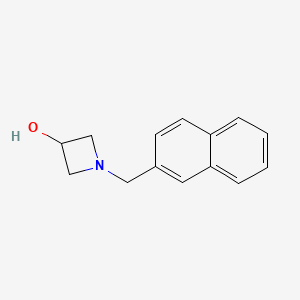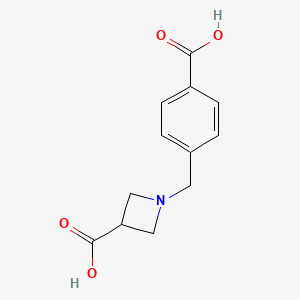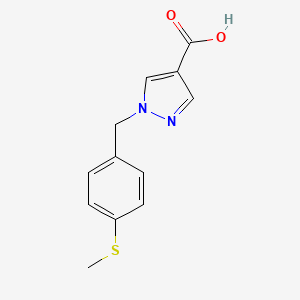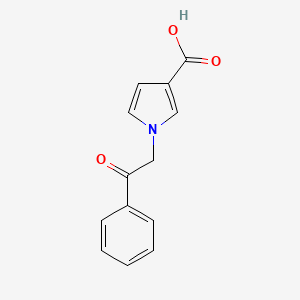
2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol
Descripción general
Descripción
The compound “2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The tetrahydro-2H-pyran-4-yl group is a type of ether that is often used as a protective group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a piperidine ring attached to a tetrahydro-2H-pyran-4-yl group via an ethan-1-ol linker . The exact 3D conformation would depend on the specific stereochemistry of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be typical of a medium-sized organic molecule. It is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A study describes the synthesis of fused polycyclic ring systems through a novel strategy involving the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol. This approach is significant for the modular construction of cyclic frameworks integral to many natural products (Someswarao et al., 2018).
Building Blocks for Crown Ethers
Research demonstrates the synthesis of building-blocks for pyridine/piperidine- decorated crown ethers , which are valuable for the development of functionalized crown ethers. This synthesis is based on the Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine (Nawrozkij et al., 2014).
Pharmacological Research
A study on circulating drug metabolite exposure in humans used physiologically based pharmacokinetic modeling to project plasma metabolite/parent ratios, highlighting the importance of certain metabolites in drug development and pharmacokinetics (Obach et al., 2018).
Antimicrobial and Antioxidant Studies
Another study focused on the synthesis and spectral identification of Schiff bases with a 2-(piperidin-4-yl)ethanamine moiety, showing promising pancreatic lipase inhibition activity, antioxidant properties, and antibacterial effectiveness (Warad et al., 2020).
Chemical Synthesis and Molecular Studies
Research on polyhydroxylated piperidines explored diastereoselective dihydroxylation, contributing to the synthesis of aza-C-linked disaccharide derivatives, which are important in developing glycosidase inhibitors (Kennedy et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is currently unknown . The compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will help to understand the biochemical pathways influenced by this compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Análisis Bioquímico
Biochemical Properties
2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acid phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters . This interaction can affect the enzyme’s activity, potentially altering phosphate metabolism within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production, transport, and recycling of phosphate, which is crucial for energy metabolism and cellular signaling . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to interact with acid phosphatase, inhibiting its activity and thereby affecting phosphate metabolism . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with disruptions in phosphate metabolism and cellular signaling pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with acid phosphatase affects phosphate metabolism, which is crucial for energy production and cellular signaling . These interactions can lead to changes in metabolic pathways and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transport proteins that facilitate its movement across cell membranes . This distribution is essential for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules . This localization is essential for its role in cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
2-[1-(oxan-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBMHWSPCCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



